molecular formula C14H15NO5 B15193047 Methyl N-fumarylphenylalaninate CAS No. 105469-66-7

Methyl N-fumarylphenylalaninate

Cat. No.: B15193047
CAS No.: 105469-66-7
M. Wt: 277.27 g/mol
InChI Key: INPNITFMOVYAHI-AEZGRPFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-fumarylphenylalaninate is a methyl ester derivative structurally characterized by a fumaryl (a dicarboxylic acid) moiety linked to a phenylalanine backbone.

Fumaryl groups are known to influence reactivity and stability due to their conjugated double bonds and carboxylic acid functionalities.

Properties

CAS No.

105469-66-7

Molecular Formula

C14H15NO5

Molecular Weight

277.27 g/mol

IUPAC Name

(E)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobut-2-enoic acid

InChI

InChI=1S/C14H15NO5/c1-20-14(19)11(9-10-5-3-2-4-6-10)15-12(16)7-8-13(17)18/h2-8,11H,9H2,1H3,(H,15,16)(H,17,18)/b8-7+/t11-/m0/s1

InChI Key

INPNITFMOVYAHI-AEZGRPFRSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)/C=C/C(=O)O

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C=CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their differentiating features are summarized below:

Compound Name Molecular Formula Functional Groups CAS Number Primary Applications
Methyl N-fumarylphenylalaninate* Not provided† Fumaryl, phenylalanine, methyl ester Not available Hypothesized: Chemical synthesis
Methyl N-formylanthranilate C₉H₉NO₃ Formylamino, benzoic acid, methyl ester 41270-80-8 Flavoring agent (FEMA No. 4171)
Methyl N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alaninate C₁₃H₁₉NO₄S Sulfonyl, dimethylphenyl, alaninate 1008051-01-1 Chemical synthesis intermediate
Sandaracopimaric acid methyl ester C₂₁H₃₂O₃‡ Diterpene, carboxylic acid methyl ester Not available Natural resin analysis (GC-MS)
Methyl salicylate C₈H₈O₃ Hydroxybenzoic acid methyl ester 119-36-8 Fragrance, topical analgesics

*Hypothetical structure inferred from nomenclature; †Exact formula unconfirmed in evidence; ‡Formula inferred from diterpene class .

Physicochemical Properties

Comparative data on key properties are derived from methyl ester analogs:

Property Methyl N-formylanthranilate Methyl salicylate Sandaracopimaric acid methyl ester
Molecular Weight (g/mol) 179.17 152.15 ~332.5 (estimated)
Boiling Point (°C) Not reported 222 >300 (high due to diterpene structure)
Solubility Likely polar organic solvents Miscible in ethanol Low water solubility
Stability Stable under inert conditions Light-sensitive Thermally stable

This compound is expected to share high thermal stability with diterpene esters (e.g., sandaracopimaric acid methyl ester) but may exhibit lower volatility than methyl salicylate due to its bulkier aromatic and fumaryl groups.

Notes on Evidence Limitations

The provided evidence lacks direct data on this compound, necessitating extrapolation from structurally related esters. Key gaps include:

  • Absence of experimental data (e.g., NMR, HPLC) for the target compound.
  • Limited information on fumaryl-containing esters in industrial or biological contexts.

Further research is required to validate hypothesized properties and applications.

Q & A

Q. What are the recommended synthetic routes for Methyl N-fumarylphenylalaninate, and how can reaction conditions be optimized?

this compound can be synthesized via fumarylation of methyl phenylalaninate derivatives. A typical approach involves reacting L-phenylalanine methyl ester with fumaryl chloride under anhydrous conditions in solvents like dichloromethane, with catalytic bases (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 substrate:fumaryl chloride), and inert atmospheres to prevent hydrolysis. Purity is enhanced via recrystallization or column chromatography .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

  • Spectroscopy : FTIR to confirm fumaryl (C=O stretch ~1700 cm⁻¹) and ester (C-O stretch ~1250 cm⁻¹) groups. NMR (¹H/¹³C) for stereochemical analysis and verifying substituent positions .
  • Chromatography : HPLC or GC-MS to assess purity (>98%) and detect byproducts .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use NIOSH-approved respirators if dust generation is likely .
  • Engineering Controls : Fume hoods for synthesis and handling; secondary containment for spills .
  • Emergency Protocols : Immediate rinsing with water for skin/eye exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity, and what methods are used to study this?

The (L)-isomer often exhibits higher bioactivity due to receptor compatibility. Techniques include:

  • Chiral HPLC : To separate enantiomers and assess enantiomeric excess (ee) .
  • Circular Dichroism (CD) : To correlate optical activity with conformational stability .
  • In vitro assays : Testing isomers against target enzymes (e.g., proteases) to quantify IC₅₀ differences .

Q. What strategies can resolve contradictions in experimental data regarding the compound’s stability under different pH conditions?

  • Controlled Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via LC-MS. For example, acidic conditions may hydrolyze the ester group, while alkaline conditions could deamidate the fumaryl moiety .
  • Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify optimal storage conditions (e.g., pH 7.4, 4°C) .
  • Cross-Validation : Compare data across labs using standardized protocols to rule out methodological variability .

Q. How can in silico modeling predict the interactions of this compound with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding affinities to receptors (e.g., G-protein-coupled receptors) by analyzing hydrogen bonds and hydrophobic interactions .
  • QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data from analogous compounds .
  • MD Simulations : Assess conformational dynamics over nanoseconds to identify stable binding poses .

Q. What methodologies are recommended for assessing the compound’s phototoxicity and environmental impact?

  • Phototoxicity Assays : Follow RIFM guidelines using 3T3 fibroblast cells exposed to UV light to measure cell viability reduction .
  • Aquatic Toxicity Testing : Use Daphnia magna or algae growth inhibition assays to determine EC₅₀ values .
  • Environmental Persistence : Conduct OECD 301 biodegradation tests to evaluate half-life in water/soil .

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Parameter Documentation : Ensure full disclosure of reaction conditions (solvent purity, catalyst batch, temperature gradients) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted fumaryl chloride derivatives) affecting yield .
  • Collaborative Reproducibility : Multi-lab validation under identical protocols to isolate variables .

Q. What analytical approaches validate the absence of toxic impurities (e.g., nitrosamines) in synthesized batches?

  • GC-MS/NMR : Screen for nitrosamines (e.g., NDMA) using selective ion monitoring (SIM) or ¹H NMR peaks at δ 3.0–3.5 ppm .
  • Limit Tests : Follow ICH Q3A guidelines, setting impurity thresholds ≤0.1% via spiked calibration curves .

Biological and Mechanistic Studies

Q. How can researchers elucidate the metabolic pathways of this compound in mammalian systems?

  • In vitro Metabolism : Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via UPLC-QTOF .
  • Isotope Labeling : Use ¹³C-labeled fumaryl groups to track metabolic cleavage sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.